molecular formula C12H13N3O6 B12001140 (2-Methyl-3,5-dinitrophenyl)(morpholin-4-yl)methanone

(2-Methyl-3,5-dinitrophenyl)(morpholin-4-yl)methanone

Cat. No.: B12001140
M. Wt: 295.25 g/mol
InChI Key: NWRSNWTUZJLEIV-UHFFFAOYSA-N
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Description

(2-Methyl-3,5-dinitrophenyl)(morpholin-4-yl)methanone is an organic compound that features a phenyl ring substituted with methyl and dinitro groups, along with a morpholine moiety attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-3,5-dinitrophenyl)(morpholin-4-yl)methanone typically involves the following steps:

    Nitration of 2-methylphenol: The starting material, 2-methylphenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-methyl-3,5-dinitrophenol.

    Formation of the methanone intermediate: The 2-methyl-3,5-dinitrophenol is then reacted with a suitable reagent, such as oxalyl chloride, to form the corresponding acyl chloride intermediate.

    Coupling with morpholine: The acyl chloride intermediate is then reacted with morpholine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2-Methyl-3,5-dinitrophenyl)(morpholin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2-Methyl-3,5-dinitrophenyl)(morpholin-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro groups can participate in redox reactions, while the morpholine moiety can enhance solubility and bioavailability.

Similar Compounds:

    (2-Methyl-3,5-dinitrophenyl)(piperidin-4-yl)methanone: Similar structure but with a piperidine ring instead of morpholine.

    (2-Methyl-3,5-dinitrophenyl)(pyrrolidin-4-yl)methanone: Similar structure but with a pyrrolidine ring instead of morpholine.

Uniqueness: this compound is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. The morpholine moiety can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C12H13N3O6

Molecular Weight

295.25 g/mol

IUPAC Name

(2-methyl-3,5-dinitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H13N3O6/c1-8-10(12(16)13-2-4-21-5-3-13)6-9(14(17)18)7-11(8)15(19)20/h6-7H,2-5H2,1H3

InChI Key

NWRSNWTUZJLEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N2CCOCC2

Origin of Product

United States

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